molecular formula C20H16FNO4 B2667549 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 877800-23-2

1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2667549
CAS RN: 877800-23-2
M. Wt: 353.349
InChI Key: WTIKMAOYIZDSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, has been described in the literature . The procedure involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine .

Scientific Research Applications

Polymer Solar Cells

The compound's derivatives, specifically in the context of diketopyrrolopyrrole (DPP) backbone, are used in polymer solar cells. The electron-deficient nature of the DPP backbone, along with its planar structure, endows materials with high conductivity and electron mobility. This is particularly effective in the electron transport layer (ETL) of inverted polymer solar cells, improving power conversion efficiency due to better energy alignment and facilitated electron extraction (Hu et al., 2015).

Optoelectronic Materials

Symmetrically substituted derivatives of the compound are synthesized for potential applications in organic optoelectronic materials. Their unique photophysical properties, such as maximum absorption and emission bands that shift with varying electron donating strength of substituents, make them suitable for such applications. Some derivatives also show potential as acid-base indicators due to their optical properties under alkaline conditions (Zhang et al., 2014).

Organic Light-Emitting Devices

Derivatives are explored for use in organic light-emitting devices, specifically as fluorophores in red-emissive configurations. The structural design and synthesis of these derivatives demonstrate potential applications in standard-red organic light-emitting diode (OLED) devices due to their photophysical characteristics and satisfactory chromaticity (Luo et al., 2015).

Photovoltaic Properties

In the realm of low band gap donor-acceptor polymers, derivatives containing this compound are incorporated for photovoltaic properties in polymer solar cells. They offer advantages like well-resolved vibronic shoulder peak in absorption spectra, stronger intermolecular interactions, and higher hole mobility, contributing to improved power conversion efficiency in solar cells (Kim et al., 2016).

properties

IUPAC Name

1-(4-ethoxyphenyl)-7-fluoro-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c1-3-25-13-7-4-11(5-8-13)17-16-18(23)14-10-12(21)6-9-15(14)26-19(16)20(24)22(17)2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIKMAOYIZDSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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